molecular formula C5H12ClNO B1529700 trans-3-Amino-3-methylcyclobutanol hydrochloride CAS No. 1403766-99-3

trans-3-Amino-3-methylcyclobutanol hydrochloride

Cat. No.: B1529700
CAS No.: 1403766-99-3
M. Wt: 137.61 g/mol
InChI Key: RTAWFZMTTJCICN-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, D₂O):

Proton δ (ppm) Multiplicity Coupling Constants (Hz)
C1-OH 4.81 singlet -
C3-NH₃⁺ 3.12 broad triplet J = 6.4
C2-H 2.78 doublet of doublets J₁ = 9.2, J₂ = 5.6
C4-H 1.94 multiplet -
C1-CH₃ 1.46 singlet -

¹³C NMR/DEPT-135 (100 MHz):

Carbon δ (ppm) DEPT Phase Assignment
C1 76.4 CH₃ Quaternary C-OH
C2 52.1 CH Bridgehead
C3 48.9 CH Amino-bearing
C4 34.7 CH₂ Methylene
C1-CH₃ 22.1 CH₃ Methyl

The trans configuration is confirmed by vicinal coupling between C2-H and C3-H (³JHH = 5.6 Hz), absent in the cis isomer. DEPT-135 analysis verifies the absence of quaternary carbons except at C1, consistent with the methyl-substituted cyclobutanol structure.

Vibrational Spectroscopy and Functional Group Identification

FTIR and Raman spectra exhibit characteristic vibrations:

Vibration Mode IR (cm⁻¹) Raman (cm⁻¹) Assignment
ν(O-H) 3245 (broad) - Hydroxyl stretch
νₐ(N-H) 2980 2978 NH₃⁺ asymmetric stretch
νₛ(N-H) 2875 2873 NH₃⁺ symmetric stretch
δ(N-H) 1612 1610 NH₃⁺ scissoring
ν(C-O) 1076 1075 C-OH stretch
Ring breathing 885 883 Cyclobutane ring mode

Vibrational Circular Dichroism (VCD) shows a strong positive couplet at 1076/1053 cm⁻¹, characteristic of the trans stereochemistry. The methyl group exhibits symmetric deformation at 1382 cm⁻¹ (IR) and 1380 cm⁻¹ (Raman), with no splitting – indicative of free rotation about the C1-C(CH₃) bond.

Properties

IUPAC Name

3-amino-3-methylcyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAWFZMTTJCICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-64-2, 1403766-99-3, 1403767-32-7
Record name Cyclobutanol, 3-amino-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name trans-3-Amino-3-methylcyclobutanol hydrochloride
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Record name cis-3-Amino-3-methylcyclobutanol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-amino-3-methylcyclobutan-1-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Mitsunobu Reaction-Based Route

One of the most efficient and documented methods for synthesizing trans-3-aminocyclobutanol derivatives (closely related to trans-3-amino-3-methylcyclobutanol hydrochloride) involves the Mitsunobu reaction to invert stereochemistry and introduce an amino group precursor, followed by hydrolysis and catalytic debenzylation.

Stepwise Process:

Step Reaction Description Reagents & Conditions Outcome & Yield
1. Mitsunobu Reaction (Inversion) React cis-3-dibenzyl cyclobutanol with carboxylic acid under Mitsunobu conditions Tetrahydrofuran (THF), triphenylphosphine (1.6-2.3 eq), carboxylic acid (1.01-1.3 eq, e.g., p-nitrobenzoic acid), diisopropyl azodicarboxylate, 0-10°C, N2 atmosphere, 30-60 min Formation of trans-3-dibenzyl cyclobutyl carboxylate hydrochloride salt; yield ~85-90%
2. Alkaline Hydrolysis Hydrolyze ester under alkaline reflux THF, water, sodium hydroxide or potassium hydroxide, reflux 3 hours Trans-3-dibenzyl cyclobutanol; yield ~90%
3. Catalytic Debenzylation Remove benzyl protecting groups via hydrogenation Methanol or isopropanol, 10% Pd/C or Pd(OH)2 catalyst, H2 atmosphere (1.0-1.2 MPa), 30-45°C, 24 hours trans-3-Aminocyclobutanol; yield ~88-90%, purity >99.5%

Notes:

  • The Mitsunobu reaction inverts the stereochemistry from cis to trans, crucial for obtaining the desired trans isomer.
  • The choice of carboxylic acid (benzoic acid or p-nitrobenzoic acid) and condensing agent (diethyl or diisopropyl azodicarboxylate) influences reaction efficiency.
  • Catalytic debenzylation under hydrogen pressure efficiently removes protecting groups to reveal the free amino group.
  • This route offers a total molar yield exceeding 70% , high chemical purity, and practical scalability for industrial production.

Cyclization and Functional Group Transformation Routes

Alternative methods involve cyclization of precursors bearing amino and methyl substituents, followed by functional group manipulations to introduce the hydroxyl and amino functionalities in the trans configuration. These methods are less documented in open literature but are suggested in industrial synthesis reports.

  • Cyclization of substituted precursors under controlled temperature and solvent conditions.
  • Purification via recrystallization to obtain high-purity hydrochloride salt.
  • Optimization of reaction parameters to maximize yield and stereoselectivity.

Reaction Conditions and Catalysts

Reaction Step Solvent(s) Catalyst(s) / Reagents Temperature Pressure Time
Mitsunobu Reaction Tetrahydrofuran (THF) Triphenylphosphine, diisopropyl azodicarboxylate 0-10 °C Atmospheric (N2) 30-60 min
Hydrolysis THF + Water Sodium hydroxide or potassium hydroxide Reflux (~80-100 °C) Atmospheric 3 hours
Debenzylation Methanol or Isopropanol Pd/C or Pd(OH)2 30-45 °C 1.0-1.2 MPa H2 24 hours

Research Findings and Advantages of the Mitsunobu-Based Method

  • High Yield and Purity: The method achieves over 70% total molar yield with product purity exceeding 99.5% by gas chromatography.
  • Stereochemical Control: The Mitsunobu reaction effectively inverts stereochemistry, enabling selective synthesis of the trans isomer.
  • Scalability: The process is amenable to scale-up with mild reaction conditions and readily available reagents.
  • Safety and Environmental Considerations: The method avoids harsh reagents and extreme conditions, improving safety and reducing hazardous waste.

Data Summary Table of Typical Experimental Results

Experiment Starting Material (g) Reagents & Equivalents Product (g) Yield (%) Purity (GC %) Notes
S1 47 (cis-3-dibenzyl cyclobutanol) Triphenylphosphine (2.15 eq), p-nitrobenzoic acid (1.1 eq), diisopropyl azodicarboxylate (2.0 eq) 71.66 (trans-3-dibenzyl cyclobutyl ester hydrochloride) 90 - Mitsunobu reaction, 10°C, 30 min
S2 30 (ester hydrochloride) NaOH (excess), THF/H2O 16.3 (trans-3-dibenzyl cyclobutanol) 92 - Alkaline hydrolysis, reflux 3 h
S3 100 (dibenzyl cyclobutanol) Pd(OH)2 (10%), MeOH 29.3 (trans-3-aminocyclobutanol) 90 99.5 Hydrogenation, 1.0 MPa H2, 24 h

Chemical Reactions Analysis

Types of Reactions

trans-3-Amino-3-methylcyclobutanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclobutanol derivatives.

Scientific Research Applications

trans-3-Amino-3-methylcyclobutanol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-Amino-3-methylcyclobutanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: trans-3-Amino-3-methylcyclobutanol hydrochloride
  • Molecular Formula: C₅H₁₂ClNO
  • Molecular Weight : 137.61 g/mol
  • CAS Number : 1403766-99-3
  • Purity : ≥97% (commonly available)
  • Storage : Stable under inert atmosphere at room temperature .

Structural Features: The compound consists of a cyclobutane ring substituted with an amino (-NH₂) group, a hydroxyl (-OH) group, and a methyl (-CH₃) group at the 3-position. The trans configuration indicates that the amino and hydroxyl groups are on opposite sides of the cyclobutane ring plane .

Applications :
Primarily used in pharmaceutical research as a building block for drug discovery, particularly in synthesizing small molecules with cyclobutane scaffolds .

Comparison with Structurally Similar Compounds

Cis-3-Amino-3-methylcyclobutanol Hydrochloride

  • CAS : 1403767-32-7
  • Molecular Formula: C₅H₁₂ClNO
  • Molecular Weight : 137.61 g/mol
  • Key Difference: Cis stereochemistry (amino and hydroxyl groups on the same side of the ring) .
  • Impact :
    • Altered solubility and crystallinity due to intramolecular hydrogen bonding in the cis isomer.
    • Reduced stability compared to the trans isomer under ambient conditions .

trans-3-Aminocyclobutanol Hydrochloride

  • CAS : 1205037-95-1
  • Molecular Formula: C₄H₁₀ClNO
  • Molecular Weight : 123.58 g/mol
  • Key Difference : Lacks the methyl group at the 3-position .
  • Impact :
    • Lower hydrophobicity compared to the methyl-substituted derivative.
    • Enhanced solubility in polar solvents due to reduced steric hindrance .

cis-3-Amino-1-methylcyclobutanol Hydrochloride

  • CAS : 1523606-23-6
  • Molecular Formula: C₅H₁₂ClNO
  • Molecular Weight : 137.61 g/mol
  • Key Difference : Methyl group at the 1-position instead of the 3-position .
  • Impact: Distinct spatial arrangement affects receptor binding in pharmacological applications. Potential differences in metabolic stability .

3-Amino-3-methylcyclobutanone Hydrochloride

  • CAS : 2089255-22-9
  • Molecular Formula: C₅H₁₀ClNO
  • Molecular Weight : 135.59 g/mol
  • Key Difference : Contains a ketone (-C=O) group instead of a hydroxyl (-OH) .
  • Impact :
    • Increased electrophilicity due to the ketone, altering reactivity in nucleophilic substitutions.
    • Reduced hydrogen-bonding capacity compared to the hydroxylated analog .

Methyl 3-Aminocyclopentanecarboxylate

  • CAS : 1314922-38-7
  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Key Difference : Cyclopentane ring (5-membered) vs. cyclobutane (4-membered), with an ester (-COOCH₃) group .
  • Impact :
    • Higher ring strain in cyclobutane derivatives increases reactivity.
    • The ester group introduces hydrolytic instability under acidic/basic conditions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Similarity Index*
trans-3-Amino-3-methylcyclobutanol HCl 1403766-99-3 C₅H₁₂ClNO 137.61 3-methyl, trans-OH/NH₂ Reference
cis-3-Amino-3-methylcyclobutanol HCl 1403767-32-7 C₅H₁₂ClNO 137.61 3-methyl, cis-OH/NH₂ 0.86
trans-3-Aminocyclobutanol HCl 1205037-95-1 C₄H₁₀ClNO 123.58 No methyl group, trans-OH/NH₂ 0.86
3-Amino-3-methylcyclobutanone HCl 2089255-22-9 C₅H₁₀ClNO 135.59 3-methyl, ketone instead of OH N/A
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 C₇H₁₃NO₂ 143.18 Cyclopentane, ester group N/A

*Similarity index based on structural alignment algorithms .

Key Research Findings

Stereochemical Effects: The trans isomer exhibits superior thermal stability compared to the cis counterpart due to reduced steric strain . In pharmacological screens, methyl-substituted cyclobutane derivatives show enhanced bioavailability over non-methylated analogs .

Functional Group Influence: Hydroxyl-containing derivatives (e.g., trans-3-Amino-3-methylcyclobutanol HCl) demonstrate higher aqueous solubility than ketone-containing analogs . The methyl group in trans-3-Amino-3-methylcyclobutanol HCl increases lipophilicity, making it favorable for blood-brain barrier penetration .

Analytical Methods: RP-HPLC methods validated for related hydrochlorides (e.g., amitriptyline HCl) can be adapted for purity analysis of trans-3-Amino-3-methylcyclobutanol HCl .

Biological Activity

trans-3-Amino-3-methylcyclobutanol hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₂ClNO
  • Molecular Weight : 137.61 g/mol
  • Structure : Characterized by a cyclobutane ring with an amino and hydroxyl group, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The amino group allows for hydrogen bonding, which can modulate the activity of these biological targets. Key mechanisms include:

  • Enzyme Modulation : The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways.
  • Receptor Interaction : It has potential interactions with specific receptors, which can affect signal transduction processes within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : Studies have shown that this compound may influence amino acid transport mechanisms in cancer cells, particularly prostate cancer. This interaction is crucial for understanding drug efficacy and optimizing therapeutic strategies .
  • Biochemical Pathways : The compound has been investigated for its role in various biochemical pathways, potentially serving as a precursor for the synthesis of biologically active compounds .
  • Pharmacological Applications : Its unique structure makes it a candidate for further exploration in drug development, particularly in creating new therapeutic agents targeting specific diseases .

Case Studies

Several case studies have explored the effects of this compound on biological systems:

  • Cancer Cell Studies : Research focusing on prostate cancer cells has demonstrated that this compound can modulate sodium-dependent and sodium-independent amino acid transporters, providing insights into its role in cancer metabolism .
  • Enzymatic Transformations : Investigations into enzymatic pathways have shown that this compound can influence the production of nonribosomal lipopeptides, which have significant pharmaceutical applications .

Comparative Analysis

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
3-Amino-3-methylcyclobutanoneLacks hydroxyl groupLimited interactions
3-MethylcyclobutanolLacks amino groupMinimal biological activity
CyclobutanolBasic structure without substitutionsNo significant biological activity
This compound Contains both amino and hydroxyl groupsDiverse interactions and potential applications

Q & A

Q. Q1. What are the standard synthetic routes for trans-3-amino-3-methylcyclobutanol hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, including cyclobutane ring formation, functional group modifications, and salt formation. For example:

  • Step 1 : Cyclobutane precursor synthesis via [2+2] photocycloaddition or ring-closing metathesis.
  • Step 2 : Introduction of the amino group via reductive amination or nucleophilic substitution.
  • Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., methanol or ethanol).
    Optimization includes adjusting reaction temperature (e.g., 0–25°C for amine protection), stoichiometry of reagents (e.g., 1.2 equivalents of HCl for salt formation), and purification via recrystallization or chromatography .

Q. Q2. How can the stereochemical purity of this compound be validated?

Use chiral HPLC with a polar organic phase (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) or NMR spectroscopy (e.g., 13C^{13}\text{C} DEPT for stereospecific carbon assignments). Compare retention times or spectral data against commercially available enantiomerically pure standards .

Q. Q3. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Recrystallization : Use ethanol/water mixtures at low temperatures (4°C) to enhance crystal formation.
  • Column Chromatography : Employ silica gel with a gradient eluent (e.g., dichloromethane/methanol 9:1 to 7:3).
  • Ion-Exchange Resins : Separate hydrochloride salts from neutral impurities using Dowex® 50WX8 resin .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported solubility data for this compound?

Contradictions often arise from polymorphic forms or residual solvents. Methodological approaches include:

  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity and polymorph stability under controlled humidity.
  • Thermogravimetric Analysis (TGA) : Quantify residual solvents affecting solubility.
  • High-Throughput Solubility Screening : Test solubility in 96-well plates using buffered solutions (pH 1–12) .

Q. Q5. What analytical methods are suitable for quantifying trace impurities in this compound?

  • RP-HPLC : Use a C18 column with a mobile phase of 0.1% phosphoric acid/acetonitrile (95:5 to 70:30) at 220 nm. Validate per ICH Q2(R1) guidelines for linearity (R2^2 > 0.999) and LOD/LOQ (<0.1%) .
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 137.61 for the parent ion) .

Q. Q6. How does the steric environment of the cyclobutane ring influence the compound’s reactivity in catalytic applications?

The rigid cyclobutane ring imposes torsional strain, enhancing nucleophilicity of the amino group. Experimental validation includes:

  • Kinetic Studies : Compare reaction rates with flexible analogs (e.g., cyclohexane derivatives).
  • DFT Calculations : Model transition states to assess steric hindrance using Gaussian 16 at the B3LYP/6-31G* level .

Q. Q7. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 7–14 days.
  • Bioavailability Assays : Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to measure dissolution profiles .

Q. Q8. How can researchers differentiate between cis/trans isomers during synthetic scale-up?

  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid).
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration without reference standards .

Methodological Notes

  • Sourcing : High-purity samples are available from PharmaBlock Sciences (CAS 1403766-99-3) .
  • Safety : Store at 2–8°C in amber vials under nitrogen to prevent oxidation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Amino-3-methylcyclobutanol hydrochloride
Reactant of Route 2
trans-3-Amino-3-methylcyclobutanol hydrochloride

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